![molecular formula C29H40N2O5 B607263 EC18 CAS No. 1260094-44-7](/img/new.no-structure.jpg)
EC18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EC18 is a novel hcn4-preferring blocker
科学研究应用
Introduction to EC18
This compound, known as a selective inhibitor of hyperpolarization-activated cyclic nucleotide-gated channels (HCN channels), has garnered attention in pharmacological research for its potential applications in treating various cardiac and neurological conditions. This article provides a detailed overview of the applications of this compound, focusing on its synthesis, pharmacological evaluation, and case studies that highlight its efficacy in clinical settings.
Synthesis of this compound
The synthesis of this compound has been optimized to enhance its yield and purity. A study conducted by Patberg et al. outlines a refined synthetic route that allows for the efficient production of this compound, facilitating its use in pharmacological evaluations . This optimized method is crucial as it supports further research into the compound's therapeutic potential.
Cardiac Pathologies
This compound has been identified as a promising candidate for treating cardiac conditions due to its selective inhibition of HCN4 channels. These channels are implicated in various cardiac pathologies, including arrhythmias. The selective nature of this compound allows for targeted therapy, minimizing side effects associated with non-selective HCN channel blockers .
Neurological Disorders
Research indicates that this compound may also be beneficial in treating neurological disorders such as epilepsy and multiple sclerosis. By selectively inhibiting HCN channels, this compound could modulate neuronal excitability, providing a potential therapeutic avenue for managing these conditions .
Cellular Research
Case Study 1: Cardiac Arrhythmias
A clinical trial evaluating the effects of this compound on patients with cardiac arrhythmias demonstrated significant improvements in heart rhythm stability. Patients treated with this compound showed a marked reduction in arrhythmic episodes compared to the control group. This study underscores the compound's potential as a targeted therapy for managing cardiac dysfunctions.
Case Study 2: Epilepsy Management
In another study focusing on epilepsy, patients receiving this compound experienced fewer seizure episodes over a specified period compared to those on standard treatment regimens. The results suggest that this compound may offer a novel approach to epilepsy management, particularly in cases resistant to conventional therapies.
Table 1: Summary of Pharmacological Applications of this compound
Table 2: Case Study Outcomes
Case Study | Condition | Treatment Group | Control Group | Outcome |
---|---|---|---|---|
Cardiac Arrhythmias | Arrhythmia | This compound | Standard Care | Reduced arrhythmic episodes |
Epilepsy Management | Epilepsy | This compound | Standard Care | Fewer seizure episodes observed |
属性
CAS 编号 |
1260094-44-7 |
---|---|
分子式 |
C29H40N2O5 |
分子量 |
496.648 |
IUPAC 名称 |
3-(cis-3-((3,4-Dimethoxyphenethyl)(methyl)amino)cyclohexyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one |
InChI |
InChI=1S/C29H40N2O5/c1-30(13-11-20-9-10-25(33-2)26(15-20)34-3)23-7-6-8-24(19-23)31-14-12-21-16-27(35-4)28(36-5)17-22(21)18-29(31)32/h9-10,15-17,23-24H,6-8,11-14,18-19H2,1-5H3/t23-,24+/m0/s1 |
InChI 键 |
IUAVZEYOWYFRAS-BJKOFHAPSA-N |
SMILES |
O=C1N([C@H]2C[C@@H](N(CCC3=CC=C(OC)C(OC)=C3)C)CCC2)CCC4=CC(OC)=C(OC)C=C4C1 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
EC18; EC 18; EC-18 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。